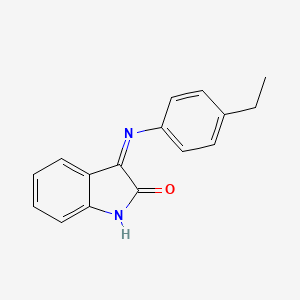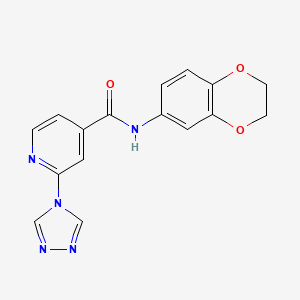
1-decyl-2-propyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-2-propyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a decyl group at the first position and a propyl group at the second position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-decyl-2-propyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method includes the reaction of o-phenylenediamine with decyl aldehyde and propyl aldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decyl-2-propyl-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzimidazole derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; conditions: polar solvents, presence of a base or acid catalyst
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-Decyl-2-propyl-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities. It has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties. It is also studied for its potential use in treating neurological disorders.
Industry: Utilized in the development of materials with specific optical and electronic properties, such as sensors and photovoltaic devices .
Mécanisme D'action
The mechanism of action of 1-decyl-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit tyrosine kinases, leading to the disruption of signal transduction pathways involved in cell proliferation and survival. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
1-Decyl-2-propyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Propyl-1H-benzimidazole: Similar structure but lacks the decyl group, resulting in different chemical and biological properties.
2-Ethyl-1H-benzimidazole: Contains an ethyl group instead of a propyl group, leading to variations in reactivity and biological activity.
1-Decyl-2-methyl-1H-benzimidazole: Similar to this compound but with a methyl group instead of a propyl group, affecting its overall properties .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C20H32N2 |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-decyl-2-propylbenzimidazole |
InChI |
InChI=1S/C20H32N2/c1-3-5-6-7-8-9-10-13-17-22-19-16-12-11-15-18(19)21-20(22)14-4-2/h11-12,15-16H,3-10,13-14,17H2,1-2H3 |
Clé InChI |
FXUVSBROGAYWIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C2=CC=CC=C2N=C1CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline](/img/structure/B15002015.png)
![Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B15002017.png)

![8-(4-chlorophenyl)-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15002025.png)

![Dimethyl 5,5'-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethane-1,1-diyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B15002039.png)
![methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15002043.png)
![4-amino-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15002049.png)
![2-[(4-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B15002052.png)
![N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide](/img/structure/B15002062.png)

![2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)](/img/structure/B15002072.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B15002085.png)
![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one](/img/structure/B15002086.png)
